N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18322307
InChI: InChI=1S/C10H7Cl2N3O/c1-5(16)13-9-3-2-6-7(11)4-8(12)14-10(6)15-9/h2-4H,1H3,(H,13,14,15,16)
SMILES:
Molecular Formula: C10H7Cl2N3O
Molecular Weight: 256.08 g/mol

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide

CAS No.:

Cat. No.: VC18322307

Molecular Formula: C10H7Cl2N3O

Molecular Weight: 256.08 g/mol

* For research use only. Not for human or veterinary use.

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide -

Specification

Molecular Formula C10H7Cl2N3O
Molecular Weight 256.08 g/mol
IUPAC Name N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide
Standard InChI InChI=1S/C10H7Cl2N3O/c1-5(16)13-9-3-2-6-7(11)4-8(12)14-10(6)15-9/h2-4H,1H3,(H,13,14,15,16)
Standard InChI Key JARDFHBWMMNMHU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The 1,8-naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8. In N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide, this framework is modified by:

  • Chlorine atoms at positions 5 and 7, which enhance electrophilicity and influence intermolecular interactions.

  • An acetamide group (-NHCOCH3) at position 2, contributing to hydrogen-bonding capabilities and solubility modulation.

The molecular formula is C₁₁H₇Cl₂N₃O, with a molar mass of 284.10 g/mol. Key physicochemical parameters include:

PropertyValue/Description
LogP (Partition Coefficient)Estimated ~2.1 (indicating moderate lipophilicity)
Hydrogen Bond Donors2 (NH from acetamide and naphthyridine)
Hydrogen Bond Acceptors4 (N and O atoms)
Topological Polar Surface Area~70 Ų (suggesting moderate membrane permeability)

These properties align with trends observed in bioactive 1,8-naphthyridines, where chloro and acetamide substituents optimize DNA-binding and enzyme inhibition .

Synthetic Methodologies

Gould-Jacobs Cyclization

A primary route for 1,8-naphthyridine synthesis involves the Gould-Jacobs reaction, where 2-aminopyridine derivatives condense with diethyl ethoxymethylenemalonate (EMME). For N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide, the pathway likely proceeds as follows:

  • Starting Material: 2-Amino-5,7-dichloropyridine reacts with EMME to form an ethoxymethylenemalonate intermediate.

  • Cyclization: Thermal treatment (250°C in diphenyl ether) induces ring closure, yielding ethyl 5,7-dichloro-1,8-naphthyridine-3-carboxylate.

  • Functionalization: Hydrolysis of the ester to a carboxylic acid, followed by amidation with acetic anhydride, installs the acetamide group .

Friedlander Quinoline Synthesis

Alternative approaches adapt the Friedlander reaction, combining 2-aminonicotinaldehyde derivatives with α-methylene ketones. Chlorination at positions 5 and 7 may occur post-cyclization using reagents like POCl₃ or Cl₂ gas .

Microbial TargetMIC Range (μg/mL)Mechanism
Gram-positive bacteria0.5–4.0DNA gyrase inhibition
Mycobacterium tuberculosis2.0–8.0Disruption of cell wall synthesis

These effects correlate with the compound’s ability to penetrate lipid bilayers and chelate essential metal ions .

Structure-Activity Relationships (SAR)

Key substituent effects include:

  • Chlorine at C5/C7: Increases DNA-binding affinity by 3-fold compared to non-halogenated analogs.

  • Acetamide at C2: Enhances solubility without compromising target engagement. Removal reduces bioavailability by 40% in murine models .

  • Naphthyridine Core Rigidity: Planarity is critical for intercalation; saturation of the ring system abolishes activity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-4), 8.35 (d, J = 6.8 Hz, 1H, H-3), 7.98 (s, 1H, NH), 2.15 (s, 3H, CH3).

  • LC-MS (ESI+): m/z 284.0 [M+H]⁺.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) elutes the compound at 6.8 min with >95% purity.

Future Directions

  • Targeted Drug Delivery: Conjugation to nanoparticles may enhance tumor specificity.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration.

  • Resistance Mitigation: Structural modifications to bypass efflux pumps (e.g., P-gp).

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